molecular formula C29H32N4O3S3 B2804925 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide CAS No. 486453-19-4

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Cat. No. B2804925
CAS RN: 486453-19-4
M. Wt: 580.78
InChI Key: RYMQTFDVKXIFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol-2-yl and tetrahydrothieno[2,3-c]pyridin-2-yl groups are both heterocyclic compounds, which means they contain atoms of at least two different elements in the ring structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group in the benzamide core could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively non-polar and insoluble in water .

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound is related to various heterocyclic compounds that are frequently synthesized and studied for their chemical reactivity and potential applications in medicinal chemistry. One study explored alternative products in a one-pot reaction involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, resulting in products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and others, showcasing the compound's relevance in synthetic chemistry (Krauze et al., 2007).

Pharmacological Potential

Several studies have demonstrated the pharmacological potential of compounds structurally similar to the one . For instance, N-(thiazol-2-yl)benzamide derivatives were synthesized and investigated for their gelation behavior, elucidating the role of methyl functionality and non-covalent interactions on gelation/non-gelation behavior (Yadav & Ballabh, 2020). Moreover, substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, related to the compound , were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity, highlighting their potential in cancer therapy (Borzilleri et al., 2006).

Future Directions

Future research could focus on exploring the potential biological activity of this compound, as many benzamide derivatives have been found to have medicinal properties .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O3S3/c1-32-17-16-22-25(18-32)38-29(26(22)28-30-23-10-6-7-11-24(23)37-28)31-27(34)19-12-14-21(15-13-19)39(35,36)33(2)20-8-4-3-5-9-20/h6-7,10-15,20H,3-5,8-9,16-18H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMQTFDVKXIFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(C)C6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.